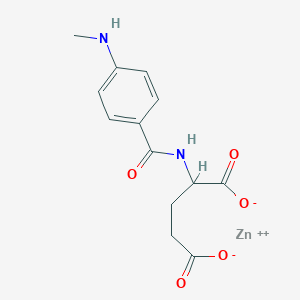
Methyl 3-ethyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-ethyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 3-methyl-2-oxiranecarboxylate with methanol under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxirane derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while nucleophilic substitution can produce a variety of substituted esters .
Scientific Research Applications
Methyl 3-ethyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Ethyl 3-methyl-2-oxiranecarboxylate
- Methyl 2,3-epoxybutanoate
- Ethyl 2,3-epoxypropanoate
Comparison: Methyl 3-ethyl-3-methyloxirane-2-carboxylate is unique due to the presence of both an ethyl and a methyl group on the oxirane ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic applications .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-ethyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3 |
InChI Key |
HTSLJNQJVVFIQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)


![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)
![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)



![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)


![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
palladium (II)](/img/structure/B12287836.png)
